molecular formula C19H21N5O5 B2845627 N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021023-10-8

N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

カタログ番号: B2845627
CAS番号: 1021023-10-8
分子量: 399.407
InChIキー: HRSDDJJDWKLSOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 2-carbamoylphenyl substituent at the N-position and a 2-methoxyethyl group at the 7-position. The 1,3-dimethyl and 2,4-dioxo moieties contribute to its planar heterocyclic core, which is critical for interactions with biological targets such as kinases. Pyrrolo[2,3-d]pyrimidines are renowned for their pharmacological versatility, including antitumor, kinase inhibitory, and antimicrobial activities . This compound’s structural features, such as the carboxamide group at position 6 and methoxyethyl side chain, may enhance solubility and target binding compared to bulkier analogs (e.g., cyclopentyl-substituted derivatives) .

特性

IUPAC Name

N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-22-17-12(18(27)23(2)19(22)28)10-14(24(17)8-9-29-3)16(26)21-13-7-5-4-6-11(13)15(20)25/h4-7,10H,8-9H2,1-3H3,(H2,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSDDJJDWKLSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3C(=O)N)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Key Observations:

  • Substituent Effects: The target compound’s 2-methoxyethyl group may improve solubility compared to cyclopentyl groups in 10b and 2g . The 2-carbamoylphenyl moiety could enhance hydrogen bonding with kinase ATP-binding pockets, similar to sulfamoylphenylamino groups in 10b .
  • Synthetic Efficiency : Pd-catalyzed couplings (e.g., ) typically yield 20–40%, while microwave-assisted methods () improve reaction rates but require optimization .

Key Observations:

  • Kinase Selectivity: The target compound’s 2,4-dioxo groups may favor binding to CDK9, analogous to 10b , whereas thieno analogs show RET specificity due to core flexibility .
  • Dual Inhibition Potential: Compounds like those in explore dual Aurora kinase/EGFR inhibition, suggesting that strategic substitution (e.g., 2-carbamoylphenyl) could broaden target profiles .

Structure-Activity Relationship (SAR) Insights

Position 6 : Carboxamide at position 6 (common in ) is critical for ATP-binding pocket interactions.

Position 7 : 2-Methoxyethyl (target compound) vs. cyclopentyl (10b): Smaller, polar groups may enhance solubility and reduce off-target effects.

Position 2: Sulfamoylphenylamino (10b) vs. carbamoylphenyl (target compound): Both engage in hydrogen bonding, but sulfamoyl’s electronegativity may enhance kinase affinity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodology : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclization (e.g., via Buchwald-Hartwig amination) and functionalization of the pyrimidine core. For example, outlines a protocol using N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanocetamide under basic conditions (K₂CO₃) to form pyrrolo intermediates. Purification via column chromatography (e.g., CHCl₃/CH₃OH gradients) and recrystallization ensures >95% purity .
  • Key Steps :

Formation of the pyrrolo ring via cyclization.

Introduction of the 2-methoxyethyl and carbamoylphenyl substituents via nucleophilic substitution or coupling reactions.

Final purification using HPLC or preparative TLC.

Q. How can the compound’s structure be confirmed experimentally?

  • Methodology : Use a combination of ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, δ 11.89 ppm for NH protons), HRMS (e.g., ESI for molecular ion validation), and X-ray crystallography (if single crystals are obtainable). and demonstrate NMR assignments for analogous pyrrolo[2,3-d]pyrimidines, with characteristic peaks for methyl (δ 1.50–3.80 ppm) and aromatic protons (δ 6.35–8.21 ppm) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays or cytotoxicity against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells). and highlight pyrimidine derivatives’ anticancer and antihypertensive activities, suggesting similar frameworks may target adenosine receptors or tyrosine kinases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?

  • Methodology : Systematically modify substituents (e.g., methoxyethyl length, carbamoylphenyl groups) and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . demonstrates that substituent variation at the 6-aryl position (e.g., dichlorophenyl vs. methoxyphenyl) significantly impacts antihypertensive efficacy .
  • Key Variables :

  • Hydrophobicity of the 2-methoxyethyl chain (logP calculations).
  • Hydrogen-bonding capacity of the carbamoyl group.

Q. What computational strategies can predict solubility and pharmacokinetic (PK) properties?

  • Methodology : Use molecular dynamics simulations (e.g., Schrödinger’s Desmond) to assess aqueous solubility and PAMPA assays for intestinal permeability. While solubility data for this compound is unavailable (see ), related derivatives show improved bioavailability via PEGylation or prodrug strategies .

Q. How can synthetic scalability challenges (e.g., low yields in cyclization) be addressed?

  • Methodology : Optimize reaction conditions using design of experiments (DoE) and high-throughput screening . emphasizes ICReDD’s approach, combining quantum chemical calculations (e.g., DFT for transition-state analysis) and automated flow chemistry to reduce trial-and-error .

Q. What techniques resolve contradictions in biological activity data across studies?

  • Methodology : Validate conflicting results (e.g., variable IC₅₀ values) using orthogonal assays (e.g., Western blotting alongside kinase assays) and control for batch-to-batch compound variability via LC-MS purity checks . notes that nitroaryl substituents’ electronic effects can unpredictably alter activity, requiring rigorous SAR controls .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported kinase inhibition profiles of similar compounds?

  • Root Cause : Differences in assay conditions (e.g., ATP concentration, enzyme isoforms). For example, shows 6-arylpyrido[2,3-d]pyrimidines exhibit varying antihypertensive efficacy depending on the substituent’s electron-withdrawing capacity .
  • Resolution : Standardize assays using recombinant kinases (e.g., Eurofins Panlabs) and include positive controls (e.g., staurosporine for kinase inhibition).

Methodological Resources

  • Synthetic Protocols : Multi-step cyclization ( ).
  • Characterization : NMR/HRMS workflows ().
  • Computational Tools : DFT for reaction optimization ( ).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。